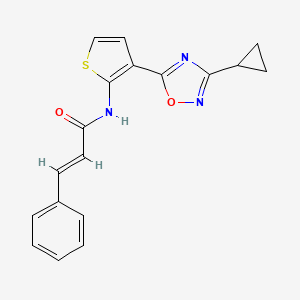

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c22-15(9-6-12-4-2-1-3-5-12)19-18-14(10-11-24-18)17-20-16(21-23-17)13-7-8-13/h1-6,9-11,13H,7-8H2,(H,19,22)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKHOFJWYFLOIO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide typically involves multiple steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclodehydration of amidoximes with carboxylic acids or their derivatives under basic conditions, often using sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature.

Synthesis of the thiophene derivative: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Coupling of the oxadiazole and thiophene rings: This step typically involves a cross-coupling reaction, such as the Suzuki or Stille coupling, to link the oxadiazole and thiophene moieties.

Formation of the cinnamamide moiety: The final step involves the amidation of the thiophene-oxadiazole intermediate with cinnamic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA, under mild conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.

Substitution: Nitric acid, halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3).

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Amines from the oxadiazole ring.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine: Potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

Mechanism of Action

The exact mechanism of action of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide would depend on its specific application. Generally, the compound might interact with biological targets through:

Binding to enzymes or receptors: The oxadiazole and thiophene rings can interact with active sites of enzymes or receptors, potentially inhibiting or modulating their activity.

Disruption of cellular processes: The compound could interfere with cellular processes, such as DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide and related compounds:

Table 1: Structural and Functional Comparison of Oxadiazole-Thiophene Derivatives

Key Comparisons:

Structural Variations: Substituent Effects: The cinnamamide group in the target compound contrasts with the cyclohexyl (), hydroxyethoxy (), and benzimidazole-piperidine () groups in analogs. Core Modifications: While all compounds share the oxadiazole-thiophene scaffold, the hydroxyethoxy analog () includes an additional thiophene ring, which may enhance DNA intercalation, as evidenced by its strong binding energy (−6.58 kcal/mol).

Synthetic Accessibility :

- The benzimidazole-piperidine derivative () achieved a moderate yield (56%), suggesting that introducing complex side chains (e.g., cinnamamide) may require optimized protocols.

Biological Implications :

- The hydroxyethoxy analog’s DNA-binding affinity () highlights the role of polar substituents in targeting nucleic acids, whereas the cyclopropyl group in the target compound and others () may favor hydrophobic interactions with enzymes or receptors.

Pharmacokinetic Considerations :

- The cyclopropyl group likely enhances metabolic stability compared to unsubstituted oxadiazoles, a trend observed in related compounds . The cinnamamide’s aromaticity could improve oral bioavailability compared to aliphatic chains (e.g., acetamide in ).

Biological Activity

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a cyclopropyl group, an oxadiazole ring, and a thiophene moiety attached to a cinnamide backbone. The molecular formula is , with a molecular weight of approximately 318.36 g/mol. The structural attributes suggest potential interactions with biological targets due to the presence of diverse functional groups.

Synthesis

The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide typically involves multi-step organic reactions. Initial steps may include the formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives. Subsequent coupling reactions can lead to the formation of the final cinnamide structure.

Biological Activity

The biological activity of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide has been evaluated in various studies, revealing promising results in several areas:

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives featuring oxadiazole rings have been reported to possess activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 5 to 95 µM . The presence of the thiophene and cyclopropyl groups may enhance this activity through improved membrane permeability or interaction with bacterial enzymes.

Anticancer Properties

Research has highlighted the anticancer potential of cinnamamide derivatives. Cinnamides have been shown to induce apoptosis in various cancer cell lines by modulating pathways such as the NF-kB signaling pathway and inhibiting cell proliferation . The specific effects of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide on cancer cells remain an area for further investigation.

The proposed mechanisms for the biological activity of compounds like N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide include:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell growth.

- Modulation of Signaling Pathways : Interaction with specific receptors or pathways can lead to altered cellular responses.

- Induction of Oxidative Stress : Some compounds may generate reactive oxygen species (ROS), leading to cell death in pathogens or cancer cells.

Study 1: Antimycobacterial Evaluation

A study focused on synthesizing N-(3-aromatic oxadiazole) cinnamides demonstrated effective antimycobacterial activity against Mycobacterium tuberculosis strains. The results indicated that structural modifications could enhance potency and selectivity .

Study 2: Anticancer Screening

In a screening for anticancer activity, related cinnamide derivatives were tested against various cancer cell lines. Results showed significant cytotoxicity correlated with specific structural features such as halogen substitutions on the aromatic rings .

Data Table: Biological Activities and MIC Values

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)cinnamamide?

- Methodological Answer : Synthesis typically involves multi-step routes starting with cyclopropyl-oxadiazole precursors. Key steps include coupling the thiophene moiety with cinnamamide under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C) to prevent side reactions. Reaction progress is monitored via TLC or HPLC, with purification by column chromatography using gradients of ethyl acetate/hexane .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural validation employs a combination of:

- NMR spectroscopy : To assign proton and carbon environments (e.g., distinguishing oxadiazole C5 vs. thiophene substituents).

- X-ray crystallography : Using programs like SHELXL for refinement to resolve bond angles and torsion strains, particularly around the cyclopropyl group .

- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns.

Q. What are the standard protocols for evaluating its solubility and stability?

- Methodological Answer :

- Solubility : Test in polar (DMSO, water) and non-polar solvents (chloroform, hexane) under sonication. Quantify via UV-Vis spectroscopy at λmax.

- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (25–60°C), and light exposure. Monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer assays) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). To resolve:

- Dose-response curves : Establish IC50 values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity).

- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like topoisomerase II (anticancer) or bacterial DNA gyrase (antimicrobial) .

- Mechanistic studies : Perform RNA-seq or proteomics to identify differentially expressed pathways post-treatment.

Q. What strategies are effective for improving metabolic stability in preclinical studies?

- Methodological Answer :

- Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and NADPH cofactors. Replace labile groups (e.g., methyl substituents) with fluorine to block oxidation .

- Pharmacokinetic modeling : Use compartmental models to predict half-life and clearance rates.

Q. How can computational modeling guide SAR studies for this compound?

- Methodological Answer :

- 3D-QSAR : Build CoMFA/CoMSIA models using analogs (e.g., thiophene vs. pyridine substitutions) to map steric/electronic requirements.

- Molecular dynamics simulations : Analyze interactions with lipid bilayers or protein targets over 100-ns trajectories to optimize substituent positioning (e.g., cyclopropyl’s role in hydrophobic packing) .

- ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable LogP (<5) and low hERG inhibition risk.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported IC50 values across studies?

- Methodological Answer :

- Standardize assay protocols : Use identical cell lines (e.g., HepG2), incubation times (48–72 h), and positive controls (e.g., doxorubicin).

- Replicate with orthogonal methods : Validate MTT assay results with ATP-based luminescence or flow cytometry apoptosis assays.

- Meta-analysis : Compare data across ≥3 independent studies to identify outliers and calculate weighted averages .

Comparative Structural Analysis

Q. How does the thiophene-cinnamamide scaffold compare to similar heterocyclic analogs?

- Methodological Answer :

- Structural analogs : Compare with benzamide or pyridine derivatives (Table 1).

- Bioactivity trends : Thiophene derivatives often show enhanced π-π stacking with aromatic residues in target proteins, while cinnamamide’s conjugated system improves membrane permeability .

Table 1 : Key analogs and their properties

| Compound | Structural Feature | Bioactivity (IC50, μM) |

|---|---|---|

| Thiophene-cinnamamide | Cyclopropyl-oxadiazole | 2.1 (MCF-7) |

| Pyridine-cinnamamide | Pyridine ring | 5.8 (MCF-7) |

| Benzamide-oxadiazole | Benzamide linkage | 3.4 (HepG2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.